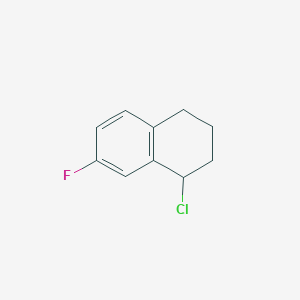

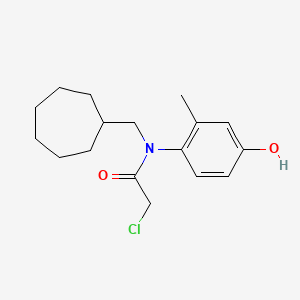

![molecular formula C16H11F4N5OS B3015147 N'-[(E)-(4-fluorophenyl)methylidene]-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide CAS No. 956266-40-3](/img/structure/B3015147.png)

N'-[(E)-(4-fluorophenyl)methylidene]-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide

カタログ番号:

B3015147

CAS番号:

956266-40-3

分子量:

397.35

InChIキー:

HOWDRTWSAVCJSF-QPSGOUHRSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of quinazolinone and quinazoline . These derivatives are known for their wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .

Synthesis Analysis

The synthesis of similar compounds involves the use of active group splicing . Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons .Molecular Structure Analysis

The trifluoromethyl group plays an important role in pharmaceuticals, agrochemicals, and materials . The structure of similar compounds has been confirmed using IR, 1H NMR, 13C NMR, and MS, and further analyzed using X-ray diffraction .Chemical Reactions Analysis

Trifluoromethylation of carbon-centered radical intermediates is a recent advance in the field . The trifluoromethyl group is an important structural component of many bioactive compounds .Physical and Chemical Properties Analysis

The trifluoromethyl group has a polar influence and affects the lipophilicity of compounds . CF3-substituted residues have been found to show comparable hydrophobicity to valine .科学的研究の応用

Structural Characterization and Synthesis

Synthesis and Structural Characterization of Isostructural Thiazoles

- The compounds 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole and 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole have been synthesized with high yields. Crystal structure determination through single crystal diffraction revealed that these materials are isostructural with triclinic symmetry. The molecules are primarily planar, except for one fluorophenyl group oriented roughly perpendicular to the plane of the rest of the molecule (Kariuki et al., 2021).

Microwave-Assisted Synthesis and Antimicrobial Activity

- A study focused on the synthesis of novel 1,3,4-thiadiazoles and 1,2,4-triazoles derived from 2-(3-fluorophenyl)-4-methylthiazole-5-carbohydrazide. The use of microwave irradiation facilitated the formation of these compounds, which were later tested for their antibacterial and antifungal activity. Structural confirmation was achieved through various spectral methods (Dengale et al., 2019).

Vibrational Spectroscopic Investigations and Molecular Dynamics

- Extensive quantum chemical studies were conducted on N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, highlighting its industrial and biological importance. The study involved vibrational spectroscopic analyses, molecular dynamic simulations, and molecular docking studies, providing in-depth insights into the structure and potential applications of the compound (Pillai et al., 2017).

Applications in Molecular Docking and Pharmacological Studies

Molecular Docking and Spectroscopic Studies

- A study focused on the synthesis and characterization of (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, a compound proposed as a potential anti-diabetic agent. Molecular docking studies indicated that this compound has significant interactions with specific proteins, highlighting its potential in pharmacological applications (Karrouchi et al., 2021).

Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives

- Research into the synthesis of novel heterocyclic compounds based on phenylpyrazole-4-carbaldehyde derivative explored their potential antimicrobial activities. The study involved a comprehensive synthesis process followed by screening for antimicrobial effects (Al-Ghamdi, 2019).

作用機序

将来の方向性

特性

IUPAC Name |

N-[(E)-(4-fluorophenyl)methylideneamino]-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F4N5OS/c1-9-6-13(16(18,19)20)25(24-9)15-22-12(8-27-15)14(26)23-21-7-10-2-4-11(17)5-3-10/h2-8H,1H3,(H,23,26)/b21-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOWDRTWSAVCJSF-QPSGOUHRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NN=CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)N/N=C/C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F4N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

8-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-3-methyl-7...

Cat. No.: B3015066

CAS No.: 886908-48-1

N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-...

Cat. No.: B3015067

CAS No.: 1216662-82-6

1-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalene

Cat. No.: B3015069

CAS No.: 1082399-51-6

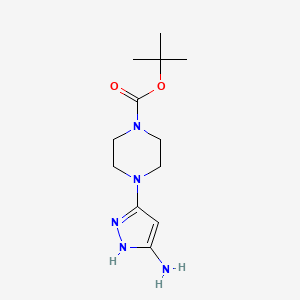

tert-butyl 4-(5-amino-1H-pyrazol-3-yl)piperazine-1-carb...

Cat. No.: B3015070

CAS No.: 1401222-55-6

![8-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B3015066.png)

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2,4-dimethylbenzamide hydrochloride](/img/structure/B3015067.png)

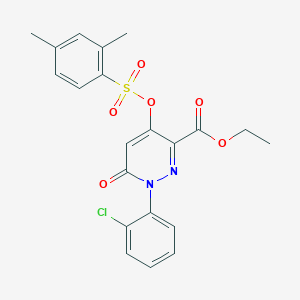

![2-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B3015071.png)

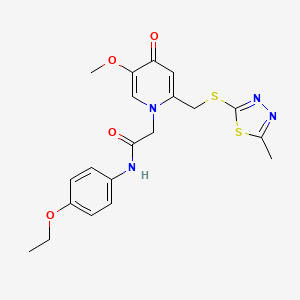

![7-(4-Fluorobenzoyl)-5-[(4-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B3015073.png)

![3-[3-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B3015075.png)

![2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-2-oxoacetamide](/img/structure/B3015083.png)

![N-(cyanomethyl)-1-[(2,4-dichlorophenyl)methyl]-N,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3015084.png)

![4-[4-(4-Nitropyrazol-1-yl)pyrazol-1-yl]butanoic acid](/img/structure/B3015085.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B3015086.png)